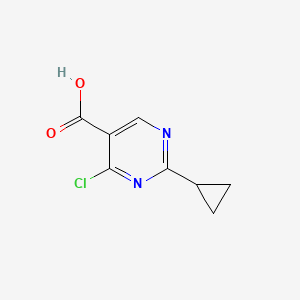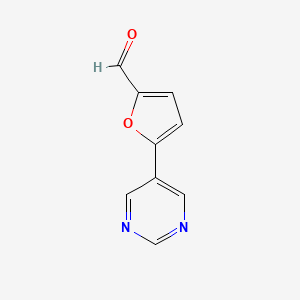
5-(Pyrimidin-5-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrimidin-5-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a furan ring, which is further substituted with an aldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde typically involves the reaction of pyrimidine derivatives with furan-2-carbaldehyde under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and furan rings .
Industrial Production Methods
. These methods often involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrimidin-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(Pyrimidin-5-yl)furan-2-carboxylic acid.
Reduction: 5-(Pyrimidin-5-yl)furan-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Pyrimidin-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their function . Further research is needed to fully understand the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pyridin-3-yl)furan-2-carbaldehyde: Similar structure with a pyridine ring instead of a pyrimidine ring.
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Contains a sulfur atom in the pyrimidine ring.
Uniqueness
5-(Pyrimidin-5-yl)furan-2-carbaldehyde is unique due to the specific positioning of the pyrimidine and furan rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
342600-58-2 |
|---|---|
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
5-pyrimidin-5-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H |
Clé InChI |
TWJSPIIJOLBLDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=CN=CN=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)

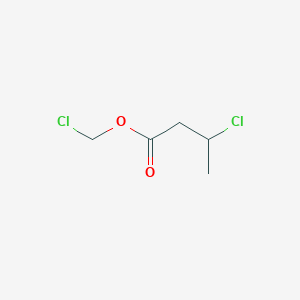
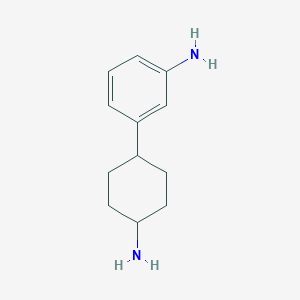

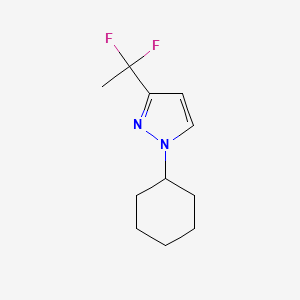
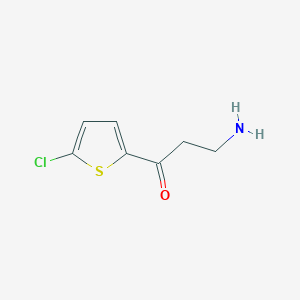

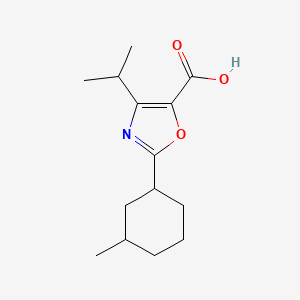
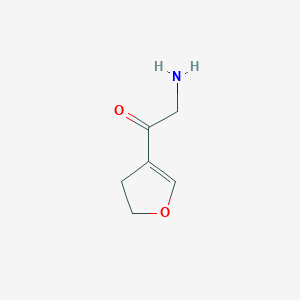

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
